3'-Deoxyuridine-5'-triphosphate 3'-Deoxyuridine-5'-triphosphate
Brand Name: Vulcanchem
CAS No.: 69199-40-2
VCID: VC7994208
InChI: InChI=1S/C9H15N2O14P3/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
SMILES: C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Molecular Formula: C9H15N2O14P3
Molecular Weight: 468.14 g/mol

3'-Deoxyuridine-5'-triphosphate

CAS No.: 69199-40-2

Cat. No.: VC7994208

Molecular Formula: C9H15N2O14P3

Molecular Weight: 468.14 g/mol

* For research use only. Not for human or veterinary use.

3'-Deoxyuridine-5'-triphosphate - 69199-40-2

Specification

CAS No. 69199-40-2
Molecular Formula C9H15N2O14P3
Molecular Weight 468.14 g/mol
IUPAC Name [[(2S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C9H15N2O14P3/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
Standard InChI Key PZBOEXFLRXEPHC-SHYZEUOFSA-N
Isomeric SMILES C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
SMILES C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Canonical SMILES C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3'-dUTP (CAS No. 69199-40-2) belongs to the class of 3'-deoxyribonucleoside triphosphates. Its molecular formula is C9H15N2O14P3C_9H_{15}N_2O_{14}P_3, with a molecular weight of 468.14 g/mol . The trisodium salt form (CAS No. 166638287) has a modified formula of C9H12N2Na3O14P3C_9H_{12}N_2Na_3O_{14}P_3 and a molecular weight of 534.09 g/mol . The absence of the 3'-hydroxyl group distinguishes it from canonical uridine triphosphate (UTP), preventing phosphodiester bond formation during RNA elongation .

Table 1: Comparative Chemical Properties of 3'-dUTP and Its Trisodium Salt

Property3'-dUTP3'-dUTP Trisodium Salt
Molecular FormulaC9H15N2O14P3C_9H_{15}N_2O_{14}P_3C9H12N2Na3O14P3C_9H_{12}N_2Na_3O_{14}P_3
Molecular Weight468.14 g/mol534.09 g/mol
CAS Number69199-40-2166638287
SolubilitySoluble in aqueous buffers (10 mM stock)Enhanced solubility due to sodium ions
Storage Conditions-80°C (6 months) or -20°C (1 month)Similar, with stability in neutral pH

Structural Dynamics and Conformational Analysis

Nuclear magnetic resonance (NMR) studies of human dUTPase, an enzyme that hydrolyzes dUTP, reveal that substrate analogues like 3'-dUTP induce conformational isomerization during binding . This dynamic shift traps the enzyme in a pre-catalytic state, highlighting the role of the 3'-deoxy modification in disrupting enzymatic activity .

Synthesis and Purification

3'-dUTP is synthesized from cordycepin (3'-deoxyadenosine) through a multi-step enzymatic pathway involving phosphorylation and base substitution . The process yields high-purity (>98%) product, as verified by reverse-phase HPLC and mass spectrometry .

Key Synthesis Steps:

  • Cordycepin Phosphorylation: Cordycepin is sequentially phosphorylated to form the triphosphate derivative.

  • Base Transglycosylation: The adenine base is replaced with uracil under controlled enzymatic conditions.

  • Purification: Ion-exchange chromatography removes unreacted substrates and byproducts .

Mechanism of Action

Allosteric Effects on Enzyme Dynamics

Studies on human dUTPase demonstrate that non-hydrolysable analogues like 2'-deoxyuridine 5'-α,β-imido-triphosphate (dUpNHpp) induce slow conformational changes in the enzyme, detectable via NMR relaxation dispersion . This suggests that 3'-dUTP may similarly modulate enzyme dynamics, though direct evidence remains to be elucidated .

Research Applications and Experimental Findings

Chromatin and Nuclear RNA Synthesis Studies

3'-dUTP is widely used to dissect RNA polymerase activity in chromatin and isolated nuclei . Its inability to affect poly(rA) synthesis makes it ideal for probing template-substrate interactions without confounding effects on non-template-directed polymerization .

ParameterValueMethod/Source
KiK_i (RNA Pol I/II)2.0 μMCompetitive inhibition assay
Optimal Storage pH7.0–7.5Stability studies
Purity>98%HPLC analysis

Pharmacological and Formulation Considerations

Solubility and Stability

3'-dUTP is provided as a 10 mM aqueous solution, stable for 6 months at -80°C or 1 month at -20°C . Freeze-thaw cycles must be minimized to prevent degradation .

In Vivo Formulation Strategies

Although primarily used in vitro, preclinical formulations involve dissolving 3'-dUTP in dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) for cellular uptake studies . Animal studies require doses calibrated to avoid off-target effects on DNA repair pathways .

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